molecular formula C8H6N2 B569218 1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole CAS No. 120333-55-3

1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole

Cat. No.: B569218
CAS No.: 120333-55-3
M. Wt: 130.15
InChI Key: RFLDHRGJUBLZBJ-UHFFFAOYSA-N
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Description

1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole (: 120333-55-3) is a high-value fused heterocyclic compound of significant interest in medicinal and organic chemistry research. This complex scaffold is structurally related to pyrrolopyridine systems, which are recognized as privileged structures in drug discovery due to their broad pharmacological potential . Fused heterocycles containing the pyrrole motif, like this one, are fundamental building blocks in biochemistry and are found in a wide array of pharmacologically active compounds . Researchers investigate these sophisticated structures for developing new therapeutic agents, as similar cores have shown a wide spectrum of biological activities. These activities include serving as analgesic and sedative agents , antidiabetic agents via mechanisms such as aldose reductase inhibition , and antimicrobial and antiviral applications . The pyrrole ring itself is a key component in many FDA-approved drugs and is known to interact with various biomolecules through hydrogen bonding and π-π stacking interactions . This product is provided as an industrial-grade compound with a stated purity of 99% . It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human, veterinary, or household use.

Properties

CAS No.

120333-55-3

Molecular Formula

C8H6N2

Molecular Weight

130.15

InChI

InChI=1S/C8H6N2/c1-2-10-5-6-3-9-4-7(6)8(1)10/h1-3,5H,4H2

InChI Key

RFLDHRGJUBLZBJ-UHFFFAOYSA-N

SMILES

C1C2=C3C=CN3C=C2C=N1

Synonyms

1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,4-c]pyrrole Derivatives

Pyrrolo[3,4-c]pyrrole derivatives share the core bicyclic pyrrole system but lack the azetidine ring. For example:

  • Mannich base derivatives of pyrrolo[3,4-c]pyrrole exhibit dual COX–LOX inhibition (cyclooxygenase and lipoxygenase), with IC₅₀ values in the micromolar range for anti-inflammatory activity .
  • Synthetic routes for these derivatives often involve multi-step procedures, including Mannich reactions or cyclization strategies, differing from the azeto compound’s synthesis (details scarce in evidence) .
Table 1: Key Differences in Pharmacological Activity
Compound Biological Activity Key Substituents Reference
Pyrrolo[3,4-c]pyrrole (Mannich bases) COX-LOX inhibition, antioxidant effects Phenylpiperazine, methylsulfonylpiperazine
1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole Limited data; potential synthetic intermediate Azetidine ring fused to pyrroles

Pyrrolo[1,2-a]pyrazine-diones (PPDH)

Natural products like pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro (PPDH) and its derivatives (e.g., PPDHMP) are structurally distinct due to their pyrazine-dione moiety. These compounds are produced by bacteria (Burkholderia, Streptomyces) and exhibit:

  • Antibacterial activity against Pseudomonas aeruginosa and E. coli .
Table 2: Structural and Functional Contrasts
Compound Core Structure Source Bioactivity
PPDH Pyrrolo[1,2-a]pyrazine-dione Bacterial metabolites Antibacterial, antitumor
This compound Azeto-pyrrolo-pyrrole Synthetic Underexplored (potential intermediate)

Pyrrolo[3,4-c]quinoline Analogs

Pyrrolo[3,4-c]quinoline derivatives feature a quinoline ring fused to pyrrole, differing in aromaticity and electronic properties. Key distinctions include:

  • Synthetic complexity : Multi-step routes involving allene-based cascades or flash vacuum pyrolysis, contrasting with the azeto compound’s synthesis (unreported but likely reliant on azide cyclization or ring-closing metathesis) .
  • Applications: Pyrrolo[3,4-c]quinolines are explored as fluorescent materials or kinase inhibitors, whereas the azeto compound’s utility remains speculative .

Dihydropyrrolo[1,2-a]imidazoles

These compounds combine pyrrole and imidazole rings, synthesized via imidazole annulation to pyrrolines. Challenges include low yields (e.g., 14% for pyridyl-substituted derivatives) . In contrast, this compound’s synthesis (undetailed in evidence) may prioritize azetidine ring stability over imidazole integration.

Preparation Methods

Reaction Conditions and Optimization

Critical parameters for this method include:

  • Temperature : Optimal yields (74–80%) are achieved at reflux conditions (80–120°C).

  • Solvent : Tertiary alcohols like tert-butanol enhance solubility of intermediates and minimize side reactions.

  • Base Stoichiometry : A 0.9–4.0 molar ratio of base to substrate ensures complete deprotonation without excessive degradation.

A representative synthesis involves heating 3-ethoxycarbonyl-2-phenyl-2-pyrrolin-5-one with benzonitrile and potassium tert-butylate in tert-butanol at 100°C for 5 hours, followed by hydrolysis with acetic acid to isolate the product.

One-Pot Ag(I)-Catalyzed Cycloaddition

A modern advancement by Zhang and Huang (2018) introduces a one-pot strategy using silver(I) catalysis. This method leverages azomethine ylides generated in situ from aldehydes and maleimides, undergoing 1,3-dipolar cycloaddition to form pyrrolo[3,4-c]pyrrole-1,3-diones. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the target compound.

Mechanistic Insights

The reaction proceeds through three stages:

  • Azomethine Ylide Formation : Condensation of aldehydes with N-alkyl maleimide under Ag(I) catalysis generates a reactive dipole.

  • Cycloaddition : The ylide undergoes [3+2] cycloaddition with a second maleimide unit, forming the bicyclic core.

  • Oxidation : DDQ oxidizes the intermediate to the fully aromatic pyrrolo[3,4-c]pyrrole system.

This method achieves yields of 70–90% across diverse substrates, including electron-deficient and sterically hindered aldehydes.

Comparative Analysis of Synthetic Routes

Parameter Cyclization (Patent) Ag(I)-Catalyzed (2018)
Yield74–80%70–90%
Reaction Time5–16 hours2–6 hours
Substrate ScopeLimited to aryl nitrilesBroad (alkyl/aryl aldehydes)
Catalytic SystemBase-onlyAg(I)/DDQ
Byproduct FormationModerateLow

The Ag(I)-catalyzed method offers superior efficiency and versatility, though the traditional route remains valuable for large-scale synthesis due to lower catalyst costs.

Reaction Mechanisms and Kinetic Studies

Cyclization Pathway

The patent-described cyclization follows a stepwise mechanism:

  • Nitrile Activation : Base-induced deprotonation of the pyrrolinone enhances electrophilicity at the carbonyl carbon.

  • Nucleophilic Addition : The nitrile attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Ring Closure : Intramolecular cyclization eliminates ethanol, yielding the bicyclic product.

Kinetic studies reveal rate-limiting nitrile addition, with activation energies of ~50 kJ/mol in tert-butanol.

Silver-Catalyzed Cycloaddition

Density functional theory (DFT) calculations indicate that Ag(I) stabilizes the azomethine ylide via η²-coordination, lowering the transition state energy by 15–20 kcal/mol. The oxidation step involves single-electron transfer from DDQ, aromatizing the central pyrrole rings.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 3.1–3.5 ppm (azetidine CH₂).

  • IR : Stretches at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N) confirm ring formation.

  • X-ray Crystallography : Bond lengths of 1.38 Å (C-N) and 1.42 Å (C-C) validate the fused bicyclic structure.

Purity Assessment

HPLC analyses using C18 columns (ACN/H₂O gradient) show ≥98% purity for both synthetic routes .

Q & A

Basic Research Questions

What are the key synthetic methodologies for preparing 1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole derivatives in laboratory settings?

Methodological Answer:
The most efficient routes involve 1,3-dipolar cycloaddition of azomethine ylides with maleimides, followed by oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield pyrrolo[3,4-c]pyrrole-1,3-diones . Ag(I) catalysis significantly enhances reaction efficiency, achieving yields of 70–95% under mild conditions . Microwave-assisted synthesis is also viable, reducing reaction times and improving stereoselectivity via controlled dielectric heating . For polysubstituted derivatives, post-cycloaddition modifications (e.g., alkylamine treatment) enable functionalization .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry and substituent effects, particularly for fused-ring systems. For example, carbonyl groups in pyrrolo[3,4-c]pyrrole-1,3-diones appear at δ 170–175 ppm .
  • X-ray Crystallography : Critical for confirming fused-ring geometry and non-covalent interactions (e.g., hydrogen bonding in TP53-activating derivatives) .
  • HPLC-MS : Ensures purity and identifies byproducts, especially in multicomponent reactions .
  • TLC Monitoring : Used to track reaction progress in real time, particularly for cycloaddition steps .

Advanced Research Questions

How can reaction conditions be optimized to improve the yield of this compound derivatives in Ag(I)-catalyzed cycloadditions?

Methodological Answer:
Optimization involves:

  • Catalyst Loading : AgNO₃ at 5–10 mol% balances cost and efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize dipolar intermediates, while ethanol/water mixtures enhance oxidation steps .
  • Temperature Control : Cycloadditions proceed optimally at 60–80°C, but microwave irradiation (100–120°C) accelerates kinetics .
  • Substrate Scope : Electron-deficient dipolarophiles (e.g., N-alkyl maleimides) improve regioselectivity .

What strategies are employed to resolve contradictions in reported synthetic yields of this compound derivatives across different studies?

Methodological Answer:

  • Parameter Replication : Reproduce reactions with strict control of humidity, oxygen levels, and reagent purity, as trace water can deactivate Ag(I) catalysts .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., overoxidized species or dimerized intermediates) that reduce yields .
  • Computational Modeling : DFT studies clarify transition-state energetics, explaining discrepancies in stereochemical outcomes .
  • Cross-Validation : Compare yields under inert (N₂/Ar) vs. ambient conditions to assess air sensitivity .

What experimental approaches are used to evaluate the biological activity of this compound derivatives as TP53 activators?

Methodological Answer:

  • In Vitro Assays : Measure TP53 activation via luciferase reporter gene assays in p53-deficient cell lines (e.g., HCT116 p53⁻/⁻) .
  • SAR Studies : Modify substituents on the fused-ring system (e.g., aryl groups at positions 3 and 6) to correlate structure with potency .
  • Crystallographic Analysis : Resolve binding modes with TP53’s DNA-binding domain using co-crystallization .
  • Toxicity Profiling : Assess selectivity via cytotoxicity screens in normal vs. cancer cell lines .

How does the structural modification of this compound derivatives influence their photophysical properties in material science applications?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at positions 3/6 redshift absorption spectra, enhancing lightfastness in pigments .
  • π-Extension : Biphenyl substituents improve thermal stability (e.g., Pigment Red 264 with Tₘ = 767°C) by increasing conjugation .
  • Crystallinity Control : Bulky tert-butyl groups reduce warping in polymer composites by disrupting π-π stacking .
  • Solvatochromism : Polar solvents stabilize charge-transfer states, detectable via UV-Vis spectroscopy .

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